molecular formula C22H25N3O4S B14979284 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide

Cat. No.: B14979284
M. Wt: 427.5 g/mol
InChI Key: GFQJWWKLFHSWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrole core substituted with a 4-methoxyphenylsulfonyl group at position 3, methyl groups at positions 4 and 5, and a propan-2-yl group at position 1. The pyridine-4-carboxamide moiety is appended to the pyrrole nitrogen. Structural studies of such compounds often employ crystallographic tools like SHELX programs for refinement .

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C22H25N3O4S/c1-14(2)25-16(4)15(3)20(21(25)24-22(26)17-10-12-23-13-11-17)30(27,28)19-8-6-18(29-5)7-9-19/h6-14H,1-5H3,(H,24,26)

InChI Key

GFQJWWKLFHSWTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=NC=C3)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrrole and pyridine rings, followed by the introduction of the sulfonyl and carboxamide groups. Common synthetic routes may involve:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Pyridine Ring: The Hantzsch pyridine synthesis is often used, involving the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Sulfonyl Group: This step typically involves the reaction of the pyrrole derivative with a sulfonyl chloride in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the reaction of the sulfonylated pyrrole with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyridine and pyrrole rings may also participate in π-π stacking interactions or hydrogen bonding, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Varying Alkoxy Substituents ()

Compounds 5–8 in share a benzamide backbone but differ in alkoxy substitutions on the phenyl ring (methoxy, ethoxy, propoxy, isopropoxy). These modifications impact physicochemical properties:

  • Methoxy (Compound 5) : Increases electron density and may enhance π-π stacking.
  • Isopropoxy (Compound 8) : Bulkier substituents may sterically hinder target interactions.
Compound ID Key Substituent Molecular Formula (Calculated) Notable Properties
Target 4-Methoxyphenylsulfonyl C₂₃H₂₅N₃O₄S High polarity due to sulfonyl group
5 () 4-Methoxybenzamide C₂₄H₂₅N₃O₄ Moderate solubility
6 () 4-Ethoxybenzamide C₂₅H₂₇N₃O₄ Increased logP vs. methoxy
8 () 4-Isopropoxybenzamide C₂₆H₂₉N₃O₄ Steric hindrance likely

Structural Insight : The target compound’s pyrrole-sulfonyl-pyridine architecture distinguishes it from the benzamide-based analogs in , suggesting divergent pharmacological targets.

Sulfonyl-Containing Heterocycles ()

The patent compound in incorporates a thieno[3,4-c]pyrrole core with a methylsulfonyl group. Key differences include:

  • Core Heterocycle: Thieno-pyrrole vs. pyrrole in the target compound.
  • Sulfonyl Position : Methylsulfonyl in vs. aryl-sulfonyl in the target.
  • Biological Implications: Thieno-pyrroles often exhibit enhanced metabolic stability but reduced synthetic accessibility compared to simpler pyrroles.

4-Methoxyphenyl Derivatives in Formoterol-Related Compounds ()

Formoterol analogs (e.g., USP Related Compound A) share the 4-methoxyphenyl group but are pharmacologically distinct (β₂-adrenergic agonists). Common features include:

  • 4-Methoxy Substitutent : Contributes to receptor binding affinity in both adrenergic and sulfonyl-pyrrole systems.
  • Polar Functional Groups: Hydroxy and amino groups in formoterol analogs contrast with the sulfonyl and carboxamide groups in the target compound.
Compound Core Structure Key Functional Groups Biological Target
Target Compound Pyrrole Sulfonyl, carboxamide Undisclosed (likely kinase inhibition)
USP Formoterol A () Phenethylamine Hydroxy, amino, methoxy β₂-Adrenergic receptor

Research Findings and Implications

  • Sulfonyl Group : Enhances binding to polar pockets in enzymatic targets (e.g., kinases) compared to alkoxy-substituted analogs .
  • 4-Methoxy Substitution : Common in CNS-active compounds due to blood-brain barrier penetration; however, its role here requires further study .
  • Synthetic Challenges : The propan-2-yl group on the pyrrole nitrogen may complicate regioselective synthesis compared to simpler N-alkyl analogs.

Biological Activity

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide is a complex organic compound with potential pharmaceutical applications. Its structure features a pyrrole ring and a sulfonamide group, which are known to influence various biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H30N2O4SC_{21}H_{30}N_{2}O_{4}S with a molecular weight of approximately 406.5 g/mol. The presence of specific functional groups contributes to its chemical reactivity and potential biological effects.

PropertyValue
Molecular FormulaC21H30N2O4S
Molecular Weight406.5 g/mol
Chemical StructurePyrrole ring, sulfonamide group

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrole and sulfonamide have shown promising results against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Case Study:
A study evaluated the cytotoxic effects of related compounds on several cancer cell lines, reporting IC50 values as low as 0.39 µM for HCT116 and 0.46 µM for MCF7 cell lines, indicating potent anticancer activity .

Anti-inflammatory Properties

The sulfonamide group present in the compound is associated with anti-inflammatory effects. Research has demonstrated that similar compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.

Research Findings:
In vitro studies have shown that related pyrrole derivatives can significantly reduce inflammation markers in cell cultures, highlighting their therapeutic potential in inflammatory diseases .

Antibacterial Activity

The antibacterial properties of sulfonamides are well-documented, and this compound may exhibit similar effects. Preliminary data suggest that it could be effective against Gram-positive and Gram-negative bacteria.

Table: Antibacterial Activity Against Various Pathogens

PathogenActivity (Zone of Inhibition)
Staphylococcus aureusSignificant
Escherichia coliModerate
Proteus mirabilisHigh

Studies using the agar disc-diffusion method have shown that related compounds exhibit varying degrees of activity against these pathogens .

Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation : It may act as an allosteric modulator for G-protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cancer .
  • DNA Interaction : Some studies suggest that similar compounds can bind to DNA, affecting replication and transcription processes in cancer cells .

Q & A

Q. What novel applications could be explored for this compound beyond current biomedical research?

  • Methodology :
  • Material Science : Investigate its use in organic semiconductors due to the conjugated pyridine-pyrrole system .
  • Catalysis : Test as a ligand in transition-metal complexes for cross-coupling reactions .
  • Agricultural Chemistry : Screen for herbicidal activity via inhibition of plant-specific enzymes (e.g., acetolactate synthase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.